1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene
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Overview
Description
1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring, making it a valuable intermediate in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the iodination and fluoromethoxylation of a dimethoxybenzene derivative. The typical synthetic route involves:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce the fluoromethoxy group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in deiodinated or defluoromethoxylated products .
Scientific Research Applications
1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic iodine and fluoromethoxy groups facilitate its binding to nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
- 1,2-Dimethoxy-3,5-dichlorobenzene
- 1,2-Dimethoxy-4-iodobenzene
- 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene
Comparison: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluoromethoxy groups, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents enhances its utility in synthetic chemistry and research applications, making it a valuable compound for various scientific endeavors .
Properties
Molecular Formula |
C9H10FIO3 |
---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
5-(fluoromethoxy)-1-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-8-4-6(14-5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
CKIVKPYGUSLODH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)OCF)I)OC |
Origin of Product |
United States |
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